molecular formula C25H30N4O5 B10837482 (2R,3S)-3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide

(2R,3S)-3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide

Cat. No.: B10837482
M. Wt: 466.5 g/mol
InChI Key: BULLLJQHDGSHOZ-FDFHNCONSA-N
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Description

CLIK-181 is a specific inhibitor designed for cathepsin L, a cysteine protease enzyme involved in various physiological and pathological processes. Cathepsin L plays a crucial role in protein degradation within lysosomes and is implicated in diseases such as cancer, osteoporosis, and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CLIK-181 involves the preparation of epoxysuccinyl derivatives. The general synthetic route includes the following steps :

    Synthesis of Acid: The starting material is converted into the corresponding acid.

    Synthesis of Amine TFA Salt: The acid is then reacted with amine to form the amine trifluoroacetic acid (TFA) salt.

    Formation of Inhibitor: The amine TFA salt is reacted with various reagents to form the final inhibitor, CLIK-181.

Industrial Production Methods

Industrial production of CLIK-181 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common reagents used include trifluoroacetic acid, ethanol, potassium hydroxide, and ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

CLIK-181 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of epoxides, while reduction can yield alcohols or amines .

Scientific Research Applications

CLIK-181 has a wide range of scientific research applications, including :

    Chemistry: Used as a tool for studying enzyme inhibition and protein degradation.

    Biology: Helps in understanding the role of cathepsin L in cellular processes.

    Medicine: Potential therapeutic agent for treating diseases like cancer, osteoporosis, and autoimmune disorders.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

CLIK-181 exerts its effects by specifically binding to the active site of cathepsin L. The epoxysuccinyl group of CLIK-181 forms a covalent bond with the cysteine residue in the active site, inhibiting the enzyme’s activity. This inhibition prevents the degradation of proteins within lysosomes, thereby modulating various physiological and pathological processes .

Comparison with Similar Compounds

CLIK-181 is compared with other cathepsin inhibitors such as CLIK-148, CLIK-195, and CLIK-060 . These compounds share similar structures but differ in their specificity and potency:

    CLIK-148: Inhibits cathepsin L and is used in osteoporosis research.

    CLIK-195: Another cathepsin L inhibitor with similar applications.

    CLIK-060: Inhibits cathepsin S and is used in autoimmune disease research.

CLIK-181 is unique due to its high specificity for cathepsin L and its potential therapeutic applications in various diseases .

Properties

Molecular Formula

C25H30N4O5

Molecular Weight

466.5 g/mol

IUPAC Name

(2R,3S)-3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide

InChI

InChI=1S/C25H30N4O5/c1-16(30)27-19-11-9-17(10-12-19)13-14-26-23(31)21-22(34-21)24(32)28-20(25(33)29(2)3)15-18-7-5-4-6-8-18/h4-12,20-22H,13-15H2,1-3H3,(H,26,31)(H,27,30)(H,28,32)/t20-,21-,22+/m0/s1

InChI Key

BULLLJQHDGSHOZ-FDFHNCONSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)CCNC(=O)[C@@H]2[C@@H](O2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCNC(=O)C2C(O2)C(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C

Origin of Product

United States

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